Cas no 92858-72-5 ((z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic Acid)
92858-72-5 structure
Product Name:(z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic Acid
CAS-nummer:92858-72-5
MF:C16H11NO6
MW:313.261644601822
CID:1978267
PubChem ID:6109954
Update Time:2025-04-21
(z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic Acid Chemische en fysische eigenschappen
Naam en identificatie
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- (z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic Acid
- 92858-72-5
- NSC-89138
- NSC89138
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- Inchi: 1S/C16H11NO6/c18-16(19)12(10-4-2-1-3-5-10)6-11-7-14-15(23-9-22-14)8-13(11)17(20)21/h1-8H,9H2,(H,18,19)/b12-6-
- InChI-sleutel: ZZFKPNPIOBGWHW-SDQBBNPISA-N
- LACHT: O1COC2C=C(C(/C=C(\C(=O)O)/C3C=CC=CC=3)=CC1=2)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 313.059
- Monoisotopische massa: 313.059
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 493
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 3.2
- Topologisch pooloppervlak: 102Ų
Experimentele eigenschappen
- Dichtheid: 1.49
- Kookpunt: 471°C at 760 mmHg
- Vlampunt: 238.6°C
- Brekindex: 1.699
- PSA: 101.58000
- LogboekP: 3.47190
(z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic Acid Gerelateerde literatuur
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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